An In-depth Technical Guide to N-cyclooctyl-4-iodobenzamide (CAS 331435-33-7)
An In-depth Technical Guide to N-cyclooctyl-4-iodobenzamide (CAS 331435-33-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclooctyl-4-iodobenzamide is a substituted aromatic amide. While specific research on this particular molecule is not extensively published, its structural motifs—an iodinated benzene ring and a cyclooctyl amide group—suggest its potential as a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of an iodine atom on the aromatic ring makes it an excellent substrate for cross-coupling reactions, allowing for the facile introduction of various functional groups. The cyclooctyl moiety can influence the compound's lipophilicity and conformational flexibility, which are critical parameters in drug design. This guide provides a comprehensive overview of the predicted chemical properties, a detailed synthesis protocol, and expected characterization data for N-cyclooctyl-4-iodobenzamide, based on established chemical principles and data from analogous compounds.
Physicochemical and Predicted Properties
Below is a summary of the core physicochemical and predicted properties of N-cyclooctyl-4-iodobenzamide and its key reactants.
| Property | N-cyclooctyl-4-iodobenzamide (Predicted) | 4-Iodobenzoyl Chloride (Reactant) | Cyclooctylamine (Reactant) |
| CAS Number | 331435-33-7 | 1711-02-0 | 5452-37-9 |
| Molecular Formula | C₁₅H₂₀INO | C₇H₄ClIO | C₈H₁₇N[1] |
| Molecular Weight | 357.23 g/mol | 266.45 g/mol | 127.23 g/mol [2] |
| Appearance | Predicted to be an off-white to pale yellow solid | White to yellow crystalline solid | Colorless to pale yellow liquid[1] |
| Melting Point | Not available | 63-65 °C | -48 °C[2] |
| Boiling Point | Not available | 120-121 °C at 1 hPa | 190 °C[2] |
| Solubility | Predicted to be soluble in common organic solvents like DCM, THF, and DMF. | Reacts with water.[3] | Moderately soluble in water.[1] |
Synthesis of N-cyclooctyl-4-iodobenzamide
The most direct and widely adopted method for the synthesis of N-substituted benzamides is the acylation of a primary amine with an acyl chloride.[4][5] This reaction, often referred to as Schotten-Baumann reaction conditions when performed in the presence of a base, is typically high-yielding and proceeds under mild conditions.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of N-cyclooctyl-4-iodobenzamide.
Detailed Experimental Protocol
Materials and Equipment:
-
4-Iodobenzoyl chloride (1.0 eq)
-
Cyclooctylamine (1.1 eq)[1]
-
Triethylamine (1.5 eq) or another suitable base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Causality: Using anhydrous solvent and an inert atmosphere is crucial because 4-iodobenzoyl chloride is highly reactive towards water, which would lead to the formation of 4-iodobenzoic acid as a byproduct.[3] The base is required to neutralize the HCl generated during the reaction. Cooling the reaction mixture helps to control the exothermic nature of the acylation.
-
-
Addition of Acyl Chloride: Dissolve 4-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0°C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Self-Validation: The washing steps are critical to remove the base, salts, and any water-soluble impurities. The final organic layer should be clear.
-
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-cyclooctyl-4-iodobenzamide.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[6][7]
Characterization and Spectroscopic Analysis
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.[8] The following are the expected spectroscopic data for N-cyclooctyl-4-iodobenzamide.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation of organic molecules.[9]
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Amide Proton (N-H): A broad singlet or triplet (depending on coupling to the adjacent methine proton) is expected, typically in the region of δ 5.5-8.5 ppm. Its chemical shift can be concentration-dependent.
-
Cyclooctyl Protons: A complex series of multiplets would be observed in the aliphatic region (δ 1.0-4.0 ppm). The proton on the carbon attached to the nitrogen (the methine proton) will be the most downfield of this group.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A characteristic peak is expected in the downfield region, typically δ 165-175 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon bearing the iodine atom will be at a lower field (around δ 90-100 ppm), while the others will be in the typical aromatic region (δ 120-140 ppm).
-
Cyclooctyl Carbons: Multiple signals are expected in the aliphatic region (δ 20-60 ppm), with the carbon attached to the nitrogen being the most downfield of this set.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[10] For a secondary amide like N-cyclooctyl-4-iodobenzamide, the following characteristic absorption bands are expected:
-
N-H Stretch: A single, sharp peak around 3300 cm⁻¹.[11]
-
C=O Stretch (Amide I band): A strong, sharp absorption band between 1630-1680 cm⁻¹.[11][12]
-
N-H Bend (Amide II band): A strong band typically found around 1510-1570 cm⁻¹.[10]
-
Aromatic C-H and C=C Stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak ([M]⁺ or [M+H]⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (357.23 g/mol ).
-
Key Fragmentation Pattern: A common fragmentation pathway for aromatic amides is the cleavage of the N-CO bond, which would lead to a resonance-stabilized 4-iodobenzoyl cation.[13][14][15]
Potential Applications and Field Insights
While N-cyclooctyl-4-iodobenzamide itself is not well-documented, its structural components are present in molecules with known biological activities.
-
Medicinal Chemistry Intermediate: The 4-iodobenzamide core is a versatile scaffold. The iodine atom serves as a handle for introducing complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Potential Biological Activity: N-alkyl and N-aryl piperazine derivatives, which share the N-substituted amide motif, have been investigated for a wide range of biological activities, including antimicrobial and antifungal properties.[16][17][18][19][20] The lipophilic cyclooctyl group may enhance cell membrane permeability, a desirable trait in drug candidates. Furthermore, various substituted benzamides have been explored as antitumor agents.[8]
-
Radiolabeling and Imaging: The presence of iodine suggests that isotopic labeling (e.g., with ¹²³I, ¹²⁴I, or ¹²⁵I) could be explored to develop radiotracers for imaging applications, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).
Safety and Handling
-
4-Iodobenzoyl Chloride: This reactant is corrosive and causes severe skin burns and eye damage. It is also highly sensitive to moisture.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[21]
-
Cyclooctylamine: This reactant is also corrosive and can cause severe skin burns and eye damage.[2][22] It should be handled with care in a well-ventilated area, using appropriate PPE.
-
N-cyclooctyl-4-iodobenzamide: As a novel compound, its toxicological properties have not been fully investigated. Standard laboratory safety precautions should be followed, including the use of PPE and handling in a well-ventilated area.
References
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. [Link]
-
Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. (n.d.). ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2903, Cyclooctylamine. [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. [Link]
-
Chaudhary, P., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed. [Link]
-
What is the best technique for amide purification?. (2020). ResearchGate. [Link]
-
Benzamide-simplified mass spectrum[1]. (n.d.). ResearchGate. [Link]
-
Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (2025). ResearchGate. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (n.d.). ACS Publications. [Link]
-
The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (n.d.). MDPI. [Link]
-
Recent advances in the synthesis of N-acyl sulfonamides. (2025). PMC - NIH. [Link]
-
Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (2025). ResearchGate. [Link]
-
13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (2025). ResearchGate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 74373, 4-Iodobenzoyl chloride. [Link]
-
How should I purify a complex, polar, amide reaction mixture?. (2023). Biotage. [Link]
-
Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. (n.d.). PubMed. [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
-
Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. (n.d.). PubMed. [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega. [Link]
- Amide-based compounds, production, recovery, purification and uses thereof. (n.d.).
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). NIH. [Link]
Sources
- 1. CAS 5452-37-9: Cyclooctylamine | CymitQuimica [cymitquimica.com]
- 2. 环辛胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide synthesis by acylation [organic-chemistry.org]
- 5. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdhfinechemical.com [cdhfinechemical.com]
- 22. Cyclooctylamine | C8H17N | CID 2903 - PubChem [pubchem.ncbi.nlm.nih.gov]
